molecular formula C6H8N2S2 B14632642 2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione CAS No. 54320-90-0

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione

Katalognummer: B14632642
CAS-Nummer: 54320-90-0
Molekulargewicht: 172.3 g/mol
InChI-Schlüssel: RIFKVLXXATZGBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-6-phenylpyridazine-3(2H)-thione
  • 2-Methyl-6-(methylsulfanyl)pyrimidine-3(2H)-thione
  • 2-Methyl-6-(methylsulfanyl)pyrazine-3(2H)-thione

Uniqueness

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione is unique due to its specific substitution pattern and the presence of both methyl and methylsulfanyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Eigenschaften

CAS-Nummer

54320-90-0

Molekularformel

C6H8N2S2

Molekulargewicht

172.3 g/mol

IUPAC-Name

2-methyl-6-methylsulfanylpyridazine-3-thione

InChI

InChI=1S/C6H8N2S2/c1-8-6(9)4-3-5(7-8)10-2/h3-4H,1-2H3

InChI-Schlüssel

RIFKVLXXATZGBR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=S)C=CC(=N1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.